molecular formula C9H8Cl2N4S B1299960 3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine CAS No. 303150-34-7

3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine

Cat. No. B1299960
CAS RN: 303150-34-7
M. Wt: 275.16 g/mol
InChI Key: ZOVIHJUPKVOGKF-UHFFFAOYSA-N
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Description

The compound "3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities, including antibacterial and antifungal properties, as evidenced by the synthesis of novel sulfanilamide-derived 1,2,3-triazoles that showed promising antibacterial potency against various strains .

Synthesis Analysis

The synthesis of triazole derivatives often involves 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of sulfanilamide-derived 1,2,3-triazoles . Additionally, the reaction of triazoles with thioesters to produce β-sulfanyl enamides, as described in the paper on the insertion of an enamine moiety into the sulfur-carbonyl bond, indicates the versatility of triazole compounds in chemical synthesis . The solvent-free interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines further exemplifies the synthetic routes available for triazole derivatives .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with various substituents influencing their properties. For instance, the FT-IR, HOMO-LUMO, NBO, and MEP analysis of a methylsulfanyl-benzylidene-amino triazole compound revealed that the negative regions are localized over the sulfur atoms and the N3 atom of the triazole ring, suggesting sites for nucleophilic attack . The X-Ray crystallography data of functionalized pyridines derived from triazole compounds also provide insights into the molecular structure, showing intermolecular contacts and the stability of the methylsulfanyl group during synthesis .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including the formation of transplacental mutagens from reactions with sodium nitrite and sulfanilamide . The generation of α-imino rhodium carbene complexes and nucleophilic addition reactions, as seen in the production of β-sulfanyl enamides, also highlights the reactivity of triazole derivatives . The successful synthesis of dithiasuccinoyl-amines from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines indicates the potential for triazole compounds to be used as amino protecting groups in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The vibrational wavenumbers computed at HF and DFT levels for a methylsulfanyl-benzylidene-amino triazole compound correlate with the IR spectrum, indicating the weakening of the NH bond . The molecular docking studies suggest that the triazole nitrogen atoms and the thione sulfur atom play a vital role in bonding, which could be related to the predicted anti-tuberculostic activity of the compound . The stability of the methylsulfanyl group during synthesis and its non-reactivity in subsequent transformations further contribute to the understanding of the physical and chemical properties of these compounds .

Scientific Research Applications

Novel Triazole Derivatives Synthesis

A study by Heras et al. (2003) demonstrates the synthesis of novel triazolo[1,5-a]triazin-7-ones starting from 3-amino-5-sulfanyl-1,2,4-triazole, leading to highly functionalized [1,2,4]triazoles through an unexpected ring-opening mechanism of the triazinone ring. This research highlights the compound's utility in creating new molecules with potential for further chemical modifications and studies (Heras, Font, Linden, & Villalgordo, 2003).

Antimicrobial Activities

Another significant application is in the development of antimicrobial agents. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives displaying good to moderate antimicrobial activities against various microorganisms. This study underscores the compound's relevance in medicinal chemistry for generating new antimicrobial compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anti-Cancer Activity

Furthermore, Ghani and Alabdali (2022) investigated the anti-cancer activity of metal ion complexes derived from a tetrazole-triazole compound, showcasing its potential in cancer treatment research. Their findings indicate that gold (III) complex derivatives exhibit higher cytotoxicity against cancer cell lines, suggesting a promising direction for developing new cancer therapies (Ghani & Alabdali, 2022).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. The interaction between this compound and these enzymes can lead to changes in the metabolic pathways of drugs and other compounds. Additionally, this compound can bind to specific proteins, altering their function and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can affect the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the overall reaction rate. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo chemical degradation, leading to a decrease in its effectiveness. Studies have shown that the compound remains stable under certain conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, toxic or adverse effects can occur, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it can inhibit the activity of enzymes involved in the synthesis and degradation of certain metabolites, affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also affect its accumulation and activity, influencing its overall therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect cellular respiration and energy production. The subcellular localization of this compound can determine its specific effects on cellular processes and overall function .

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4S/c10-6-2-1-5(7(11)3-6)4-16-9-13-8(12)14-15-9/h1-3H,4H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVIHJUPKVOGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353218
Record name 3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303150-34-7
Record name 3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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